1-butyl-4-hydroxy-2-oxo-N'-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a molecular formula of C24H27N3O6 and a molecular weight of 453.499 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with 2,3,5-trimethoxybenzaldehyde under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Scientific Research Applications
1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
- 1-butyl-4-hydroxy-N’-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-2-oxo-1-pentyl-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide
Uniqueness
1-butyl-4-hydroxy-2-oxo-N’-[(E)-(2,3,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of the butyl group and the trimethoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-[(E)-(2,3,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C24H27N3O6/c1-5-6-11-27-18-10-8-7-9-17(18)21(28)20(24(27)30)23(29)26-25-14-15-12-16(31-2)13-19(32-3)22(15)33-4/h7-10,12-14,28H,5-6,11H2,1-4H3,(H,26,29)/b25-14+ |
InChI Key |
OESUQUFPDJNEHX-AFUMVMLFSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=C(C(=CC(=C3)OC)OC)OC)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=C(C(=CC(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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